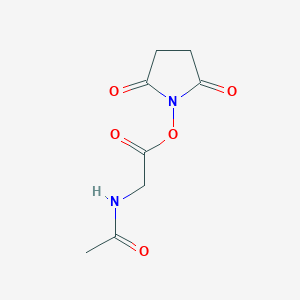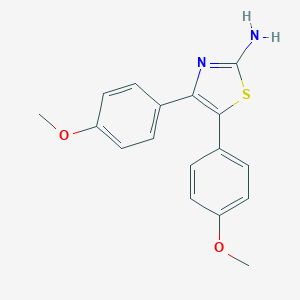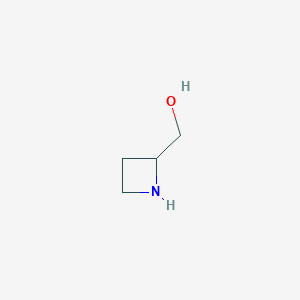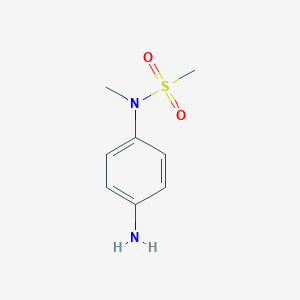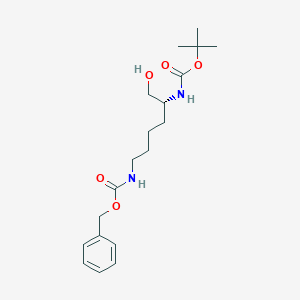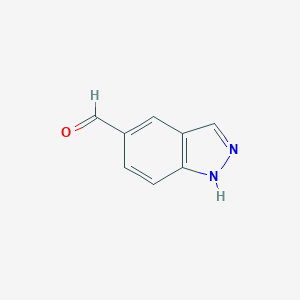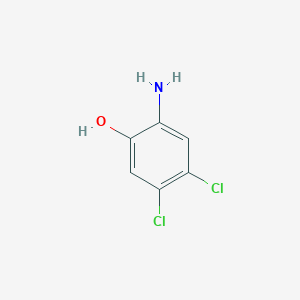
2-Amino-4,5-dichlorophenol
Vue d'ensemble
Description
2-Amino-4,5-dichlorophenol: is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, where the phenol ring is substituted with two chlorine atoms and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Chemistry: 2-Amino-4,5-dichlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on cellular processes. It has been investigated for its cytotoxic effects on renal cortical slices, indicating its potential use in toxicology studies.
Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the synthesis of bioactive molecules. Its derivatives may possess antimicrobial or anticancer properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed in environmental remediation processes to remove chlorinated phenols from contaminated sites.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that chlorophenols, a group to which this compound belongs, are used in the manufacture of dyes, drugs, pesticides, and other industrial products .
Mode of Action
It is known that chlorophenols can have various effects on biological systems, such as altering protein production and increasing ethylene production .
Biochemical Pathways
Chlorophenols are known to be metabolized by bacteria, indicating that they may interact with various biochemical pathways .
Pharmacokinetics
A related compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .
Action Environment
It is known that chlorophenols can be introduced into the environment via anthropogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dichlorophenol can be synthesized through several methods. One common method involves the reduction of 4,5-dichloro-2-nitrophenol. The reduction is typically carried out using iron powder and ammonium chloride in ethanol and water. The reaction conditions include heating the mixture to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the removal of chlorine atoms, forming simpler phenolic compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used for reduction.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds with fewer chlorine atoms.
Substitution Products: Various halogenated derivatives of this compound.
Comparaison Avec Des Composés Similaires
- 2-Amino-3,4-dichlorophenol
- 2-Amino-5-chlorophenol
- 2-Amino-6-chlorophenol
- 2-Amino-4,6-dichlorophenol
Comparison: 2-Amino-4,5-dichlorophenol is unique due to its specific substitution pattern on the phenol ring. This pattern influences its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different reactivity in substitution and oxidation reactions due to the positioning of the chlorine atoms and the amino group. Its specific structure also affects its interaction with biological targets, making it distinct in its applications and effects .
Propriétés
IUPAC Name |
2-amino-4,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBWGFLURLRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182643 | |
| Record name | 2-Amino-4,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-57-4 | |
| Record name | 2-Amino-4,5-dichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence and position of chlorine atoms in aminochlorophenols influence their nephrotoxicity?
A1: Yes, research suggests that both the number and position of chlorine atoms, as well as the relative positions of the amino and hydroxyl groups, can significantly impact the nephrotoxic potential of aminochlorophenols. A study comparing the in vitro nephrotoxicity of various aminophenols and aminochlorophenols on rat renal cortical cells found that 4-amino-2,6-dichlorophenol (4A2,6DCP) and 4-amino-2-chlorophenol (4A2CP) exhibited significant cytotoxicity, while 2-amino-4,5-dichlorophenol (2A4,5DCP) only showed toxicity at higher concentrations. [] This highlights the importance of structural features in determining the toxicity of these compounds.
Q2: Is this compound effective as a leather fungicide, and what is the mechanism behind its action?
A2: Research indicates that this compound is not the active fungicidal agent in leather. While its structural analog, 5,6-dichloro-2-benzoxazolinone, demonstrates potent fungicidal activity in leather, particularly against mildew growth on vegetable-tanned sole leather [], this compound itself showed no fungitoxic activity when tested in leather. [] This finding suggests that the intact structure of 5,6-dichloro-2-benzoxazolinone, with its chlorine substituents, is crucial for its fungicidal properties and that it does not exert its effect through breakdown into this compound.
Q3: What are the potential applications of 5,6-dichloro-2-benzoxazolinone in material science based on its demonstrated properties?
A3: 5,6-dichloro-2-benzoxazolinone demonstrates promising characteristics for use as a leather fungicide:
- Effectiveness: It effectively inhibits mildew growth on susceptible leather types, even at low concentrations (around 0.4 parts per thousand). []
- Stability: The compound exhibits stability in leather, resisting degradation and maintaining its fungicidal properties. []
- Colorlessness and Low Volatility: These properties make it suitable for treating leather without causing undesirable staining or odor. []
- Water Resistance: It demonstrates resistance to leaching by water, ensuring prolonged protection against mildew even after exposure to moisture. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminopyrazolo[1,5-a]pyrimidine](/img/structure/B112336.png)
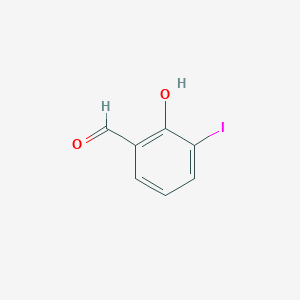
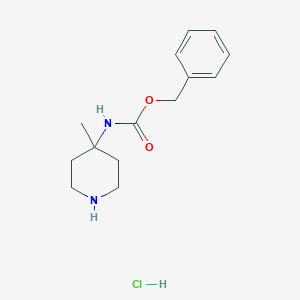

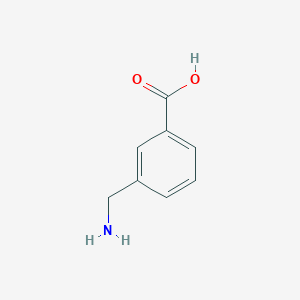

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
